2-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-6-phenyl-2-azaspiro[3.3]heptane
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Overview
Description
2-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-6-phenyl-2-azaspiro[33]heptane is a complex organic compound that features an imidazole ring, a sulfonyl group, and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by alkylation to introduce the methyl and isopropyl groups . The sulfonyl group is then introduced via sulfonation reactions, and the spirocyclic structure is formed through cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and cyclization steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Sulfide derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the sulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Similar in structure but contains a pyrimidine ring instead of an imidazole ring.
Indole Derivatives: Share the spirocyclic structure but have an indole ring instead of an imidazole ring.
Uniqueness
2-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-6-phenyl-2-azaspiro[3.3]heptane is unique due to its combination of an imidazole ring, a sulfonyl group, and a spirocyclic structure. This unique combination of functional groups and structural features gives it distinct chemical and biological properties .
Properties
IUPAC Name |
2-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-14(2)18-20-17(11-21(18)3)25(23,24)22-12-19(13-22)9-16(10-19)15-7-5-4-6-8-15/h4-8,11,14,16H,9-10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSJRCUYXDNWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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